molecular formula C7H6BrClMg B14901938 2-Chloro-6-methylphenylmagnesium bromide

2-Chloro-6-methylphenylmagnesium bromide

Cat. No.: B14901938
M. Wt: 229.78 g/mol
InChI Key: RWQBVNBYVUKJJR-UHFFFAOYSA-M
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Description

2-Chloro-6-methylphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylphenylmagnesium bromide is typically prepared by reacting 2-chloro-6-methylbromobenzene with magnesium turnings in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The process involves the following steps:

    Preparation of the Reaction Mixture: Magnesium turnings are placed in a dry flask, and anhydrous THF is added.

    Initiation of the Reaction: A small amount of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

    Addition of the Aryl Halide: 2-Chloro-6-methylbromobenzene is added dropwise to the reaction mixture while maintaining stirring and cooling.

    Completion of the Reaction: The reaction mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves using larger reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions with halides to form biaryl compounds.

    Substitution Reactions: Can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Aryl or alkyl halides.

    Solvents: Anhydrous THF is commonly used.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

2-Chloro-6-methylphenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials.

    Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methylphenylmagnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. The presence of both chloro and methyl groups on the aromatic ring influences its reactivity compared to other Grignard reagents.

Properties

Molecular Formula

C7H6BrClMg

Molecular Weight

229.78 g/mol

IUPAC Name

magnesium;1-chloro-3-methylbenzene-2-ide;bromide

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

RWQBVNBYVUKJJR-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(=CC=C1)Cl.[Mg+2].[Br-]

Origin of Product

United States

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